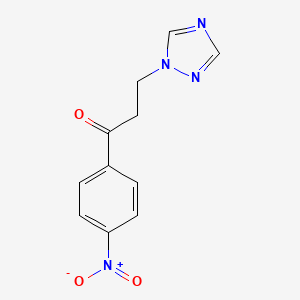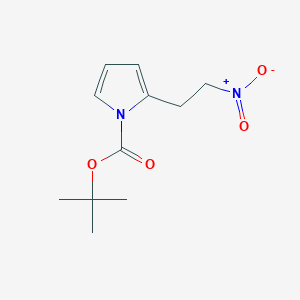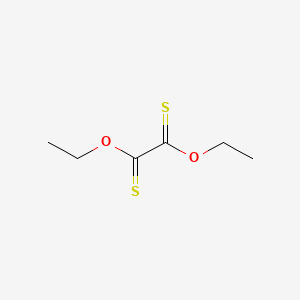![molecular formula C15H22O3 B14180413 [2-(Heptan-2-yl)phenoxy]acetic acid CAS No. 850465-72-4](/img/structure/B14180413.png)
[2-(Heptan-2-yl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Heptan-2-yl)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a heptan-2-yl substituent on the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Heptan-2-yl)phenoxy]acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The phenol is first deprotonated by the base to form the phenoxide ion, which then undergoes nucleophilic substitution with chloroacetic acid to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Heptan-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various halogenated or nitrated phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(Heptan-2-yl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or herbicidal properties, making it a candidate for further research in the development of new bioactive compounds.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may act as anti-inflammatory agents, analgesics, or other pharmacologically active compounds.
Industry: Industrially, this compound is used in the formulation of various products, including herbicides, pesticides, and plant growth regulators
Wirkmechanismus
The mechanism of action of [2-(Heptan-2-yl)phenoxy]acetic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to a cascade of biochemical events. For example, as a herbicide, it may inhibit specific enzymes involved in plant growth, leading to the death of the target plant.
Vergleich Mit ähnlichen Verbindungen
Phenoxyacetic acid: A simpler analog without the heptan-2-yl substituent.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action.
Uniqueness: [2-(Heptan-2-yl)phenoxy]acetic acid is unique due to the presence of the heptan-2-yl group, which may impart specific chemical and biological properties not found in simpler analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
850465-72-4 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
2-(2-heptan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-8-12(2)13-9-6-7-10-14(13)18-11-15(16)17/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
DDJMQUBIFAEILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)C1=CC=CC=C1OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



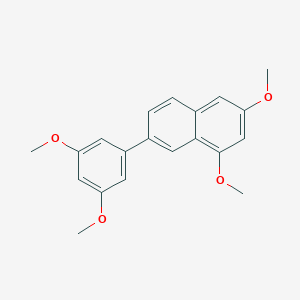
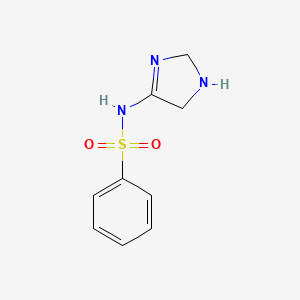
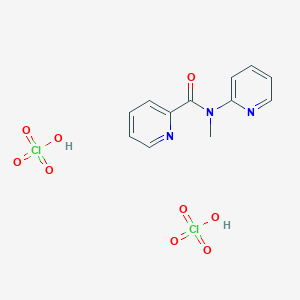
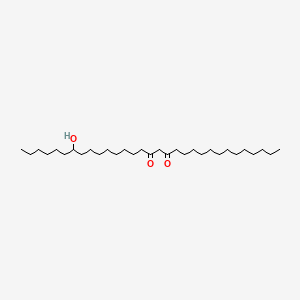
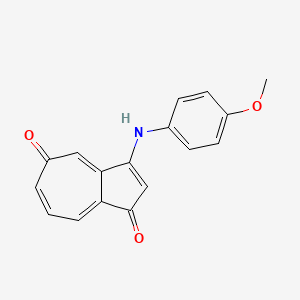
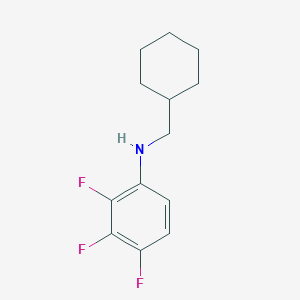
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
